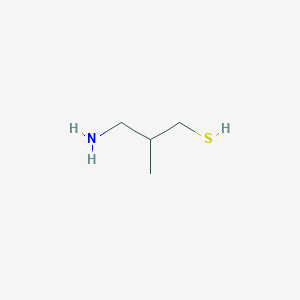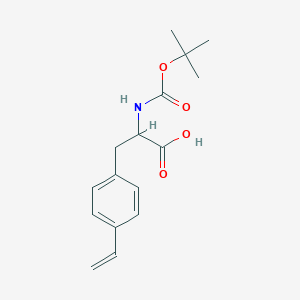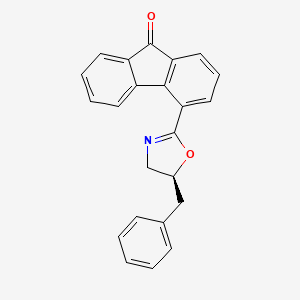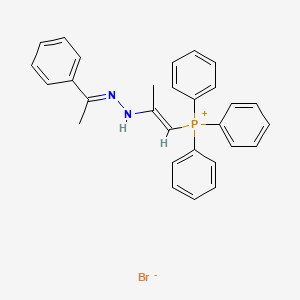
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide is a complex organic compound with a unique structure that includes a phosphonium group, a hydrazinyl group, and a phenylethylidene moiety
准备方法
The synthesis of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with a hydrazone derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:
Starting Materials: Triphenylphosphine, hydrazone derivative, brominating agent.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The triphenylphosphine is first reacted with the hydrazone derivative to form an intermediate compound.
化学反应分析
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science:
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of fine chemicals and advanced materials.
作用机制
The mechanism of action of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide involves its interaction with specific molecular targets. The phosphonium group in the compound can interact with negatively charged biomolecules, while the hydrazinyl group can form hydrogen bonds with various biological targets. These interactions can lead to the modulation of cellular processes, making the compound a potential therapeutic agent .
相似化合物的比较
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can be compared with other similar compounds, such as:
Triphenyl(3-o-tolyl-propyl)phosphonium bromide: This compound has a similar phosphonium group but differs in the substituent on the propyl chain.
Triphenyl(2-(N’-(1-phenyl-propylidene)-hydrazino)-propenyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propenyl chain.
Triphenyl(2-(benzylidene-hydrazono)-propyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propyl chain.
属性
CAS 编号 |
87101-40-4 |
|---|---|
分子式 |
C29H28BrN2P |
分子量 |
515.4 g/mol |
IUPAC 名称 |
triphenyl-[(E)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C29H28N2P.BrH/c1-24(30-31-25(2)26-15-7-3-8-16-26)23-32(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29;/h3-23,30H,1-2H3;1H/q+1;/p-1/b24-23+,31-25+; |
InChI 键 |
DGIYORWSVXTBRD-OYPZHUASSA-M |
手性 SMILES |
C/C(=C\[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/N/N=C(\C)/C4=CC=CC=C4.[Br-] |
规范 SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


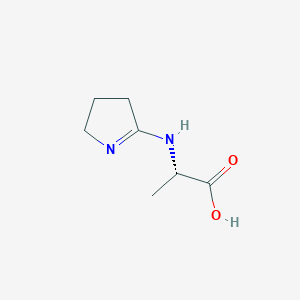
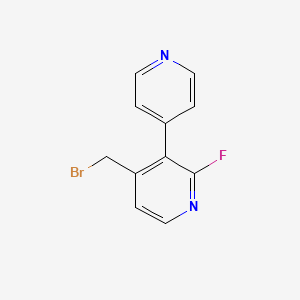
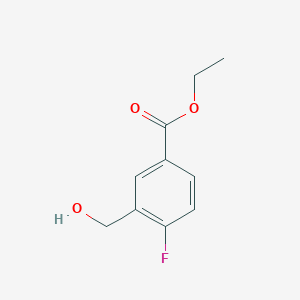
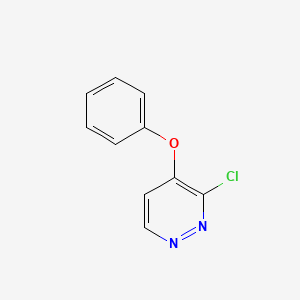
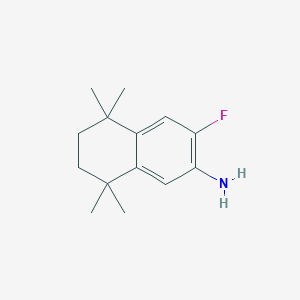
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
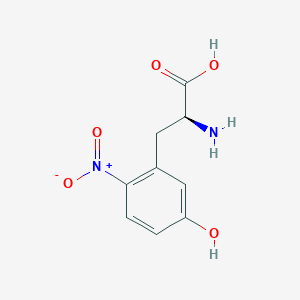
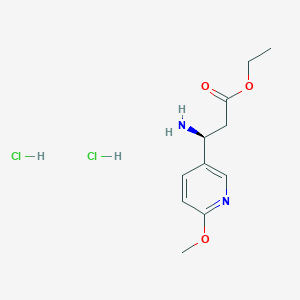

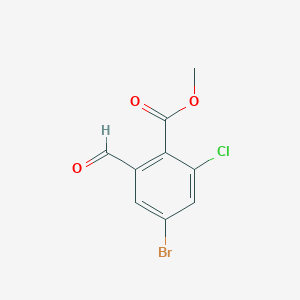
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
